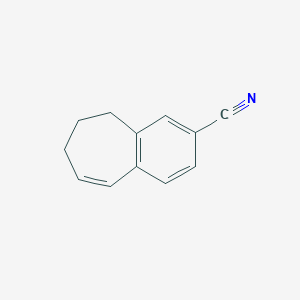

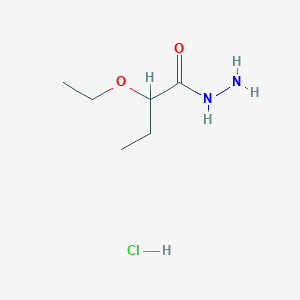

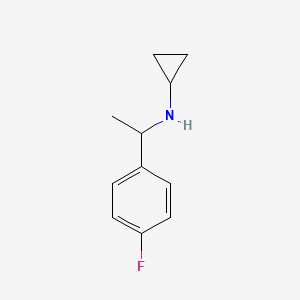

![molecular formula C7H6N4O B1627251 Pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 774549-55-2](/img/structure/B1627251.png)

Pyrazolo[1,5-a]pyrimidine-3-carboxamide

Vue d'ensemble

Description

Pyrazolo[1,5-a]pyrimidine-3-carboxamide (PPC) is a heterocyclic compound, which is a member of the pyrazolopyrimidine family of compounds. PPC is a versatile and useful molecule, with applications in various areas of scientific research, such as synthesis, drug discovery, and biochemistry.

Applications De Recherche Scientifique

Agents antimicrobiens

Le Pyrazolo[1,5-a]pyrimidine-3-carboxamide a été synthétisé et évalué comme agent antimicrobien potentiel . Des composés tels que 5a et 16d se sont avérés plus puissants que la tétracycline contre Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa et Escherichia coli . De plus, le composé 16d a montré une excellente activité antifongique contre Fusarium oxysporum .

Applications anti-inflammatoires

Les pyrimidines, y compris le this compound, ont été étudiées pour leurs effets anti-inflammatoires . Ils ont montré une réponse inhibitrice contre l'expression et les activités de certains médiateurs inflammatoires vitaux .

Applications antitumorales

La fraction pyrazolopyrimidine, qui comprend le this compound, est utilisée dans la conception de nombreux composés pharmaceutiques qui ont des applications antitumorales .

Applications antidiabétiques

Les pyrazolopyrimidines, y compris le this compound, ont été étudiées pour leurs applications antidiabétiques potentielles .

Applications anti-maladie d'Alzheimer

Les pyrazolopyrimidines, y compris le this compound, ont été étudiées pour leurs applications potentielles dans le traitement de la maladie d'Alzheimer .

Applications antioxydantes

Les pyrazolopyrimidines, y compris le this compound, ont été étudiées pour leurs applications antioxydantes potentielles .

Applications agrochimiques

Certains dérivés du this compound offrent une excellente opportunité comme points de départ pour une optimisation supplémentaire vers des agrochimiques antifongiques améliorés .

Applications anti-œdème

Dans un modèle in vivo d'œdème de la patte induit par la carragénine, un composé apparenté au this compound a réduit l'œdème de 39 % et n'a pas présenté d'effets ulcérogènes gastriques .

Mécanisme D'action

Target of Action

Pyrazolo[1,5-a]pyrimidine-3-carboxamide is a novel class of antimicrobial therapeutics . It has been found to be more potent than tetracycline against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli . Therefore, its primary targets are these bacterial strains.

Mode of Action

It is known that many pyrazolo[1,5-a]pyrimidines have biological and medicinal importance . For instance, N-phenylthis compound showed good antibacterial activity against Escherichia coli and Salmonella enteric . The compound likely interacts with its targets, leading to inhibition of bacterial growth.

Biochemical Pathways

It is known that the compound has significant antimicrobial and antifungal activities . This suggests that it may interfere with essential biochemical pathways in bacteria and fungi, leading to their inhibition or death.

Pharmacokinetics

It is known that the compound has excellent antimicrobial activity , suggesting that it has good bioavailability.

Result of Action

The result of the action of this compound is the inhibition of bacterial and fungal growth . The compound has been found to be more potent than tetracycline against various bacterial strains . In addition, most of the newly synthesized compounds displayed significant antifungal activity when compared with amphotericin B .

Action Environment

It is known that the compound has excellent antimicrobial activity , suggesting that it is likely stable and effective under a variety of environmental conditions.

Propriétés

IUPAC Name |

pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-6(12)5-4-10-11-3-1-2-9-7(5)11/h1-4H,(H2,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRIUEGHBZTNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)C(=O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589562 | |

| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

774549-55-2 | |

| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: While the provided research articles focus on various derivatives and targets, a key example is the interaction with Interleukin-1 receptor-associated kinase 4 (IRAK4) []. 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides bind to the kinase domain of IRAK4, inhibiting its activity []. This inhibition disrupts downstream signaling cascades involved in inflammatory responses, making these compounds potential therapeutics for inflammatory diseases []. Another example is the interaction with Phosphodiesterase 2A (PDE2A) []. Inhibition of PDE2A leads to increased levels of cyclic guanosine monophosphate (cGMP), a crucial secondary messenger involved in various physiological processes, including learning and memory [].

ANone: The provided abstracts don't offer specific spectroscopic data for a single, unified Pyrazolo[1,5-a]pyrimidine-3-carboxamide structure. The core structure itself lacks specific substituents, and the research focuses on diverse derivatives. Each derivative will possess unique spectroscopic characteristics depending on its specific substituents. Researchers rely on techniques like NMR, IR, and mass spectrometry for characterization, but these details are specific to each synthesized derivative within the publications.

A: SAR studies are central to optimizing this compound derivatives for desired activities. For instance, in the development of IRAK4 inhibitors, modifications at the 5-position of the pyrazolopyrimidine ring and the 3-position of the pyrazole ring significantly influenced potency and selectivity []. Similarly, when targeting PDE2A, researchers identified three key functionalities that enhanced potency without significantly increasing molecular weight or altering the topological polar surface area []. These modifications were guided by structure-based drug design informed by co-crystal structures with PDE2A [].

A: Several studies demonstrate the in vitro and in vivo efficacy of specific this compound derivatives: * IRAK4 inhibitors: Researchers confirmed the potent inhibitory activity of synthesized derivatives against IRAK4 using biochemical assays []. * c-Src kinase inhibitors: Derivatives exhibited potent c-Src kinase inhibition in enzymatic assays []. One compound showed efficacy in reducing infarct volume in a rat model of acute ischemic stroke []. * PDE2A inhibitors: Compounds demonstrated significant elevation of cGMP levels in mouse brains following oral administration []. Another study showed that a derivative attenuated MK-801-induced episodic memory deficits in a passive avoidance task in rats [].

A: Researchers employ a range of analytical techniques for characterization: * Structure Elucidation: NMR spectroscopy (including HMBC and NOE experiments) and X-ray crystallography are crucial for determining the structures of synthesized derivatives [, , ]. * Purity and Quantification: High-performance liquid chromatography (HPLC), often coupled with mass spectrometry, is essential for assessing the purity of synthesized compounds and quantifying their concentrations in various matrices [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

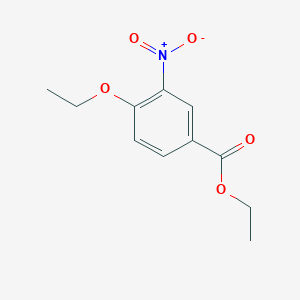

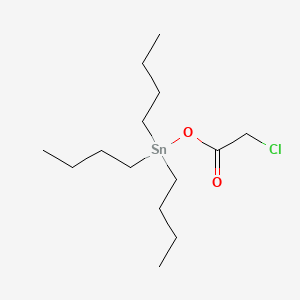

![Ethyl 8-oxo-5,8-dihydropyrido[2,3-b]pyrazine-7-carboxylate](/img/structure/B1627172.png)

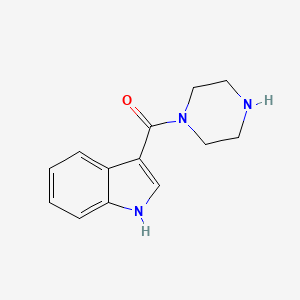

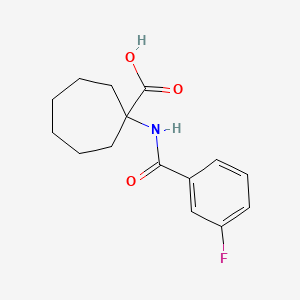

![1-Imidazo[1,2-a]pyridin-3-ylmethylpiperidine-4-carboxylic acid](/img/structure/B1627174.png)

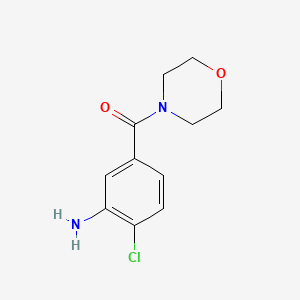

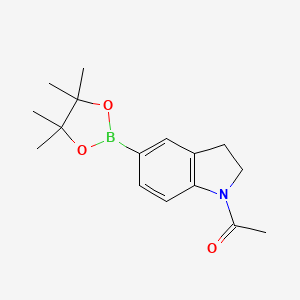

![N-[2-(aminomethyl)phenyl]Methanesulfonamide](/img/structure/B1627179.png)

![4-Fluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B1627184.png)